- Optical Control of TRPV1 Channels, Angewandte Chemie, 2013, 52(37), 9845-9848

Cas no 97966-29-5 ((2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester)

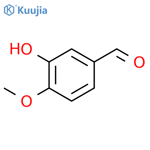

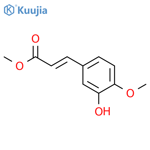

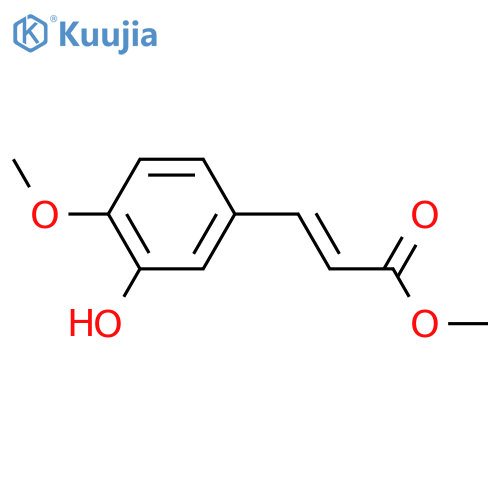

97966-29-5 structure

商品名:(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester

CAS番号:97966-29-5

MF:C11H12O4

メガワット:208.210583686829

CID:1989986

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester 化学的及び物理的性質

名前と識別子

-

- Methyl (E)-3'-hydroxy-4'-methoxycinnamate

- 3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic acid methyl ester

- (2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester

- isoferulic acid methyl ester

- METHYL ISOFERULATE

- FERULIC ACID METHYL ESTER

- 2-Propenoic acid, 3-(3-hydroxy-4-methoxyphenyl)-, methyl ester, (E)- (ZCI)

- Methyl (2E)-3-(3-hydroxy-4-methoxyphenyl)-2-propenoate (ACI)

- Methyl (E)-3′-hydroxy-4′-methoxycinnamate

-

- インチ: 1S/C11H12O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4+

- InChIKey: JTLOUXXZZFFBBW-GQCTYLIASA-N

- ほほえんだ: C(/C1C=CC(OC)=C(O)C=1)=C\C(=O)OC

計算された属性

- せいみつぶんしりょう: 208.07400

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 4

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.204

- ゆうかいてん: 119-120 ºC

- ふってん: 370 ºC

- フラッシュポイント: 145 ºC

- PSA: 55.76000

- LogP: 1.58700

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H946035-5g |

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |

97966-29-5 | 5g |

$638.00 | 2023-05-18 | ||

| TRC | H946035-25g |

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |

97966-29-5 | 25g |

$2061.00 | 2023-05-18 | ||

| TRC | H946035-10g |

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |

97966-29-5 | 10g |

$1034.00 | 2023-05-18 | ||

| TRC | H946035-1g |

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester |

97966-29-5 | 1g |

$173.00 | 2023-05-18 |

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 16 h, rt; 2 h, rt → reflux

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 3 h, reflux

リファレンス

- Synthetic Guaiacol Derivatives as Promising Myeloperoxidase Inhibitors Targeting Atherosclerotic Cardiovascular Disease, ChemMedChem, 2020, 15(13), 1187-1199

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; 0.5 h, rt; rt → reflux; 2 h, reflux

1.2 Solvents: Dichloromethane ; 1 h, reflux; 3 h, reflux

1.2 Solvents: Dichloromethane ; 1 h, reflux; 3 h, reflux

リファレンス

- Inhibitory effects of substituted cinnamic acid esters on mushroom tyrosinase, Letters in Drug Design & Discovery, 2013, 10(6), 529-534

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Sulfuric acid Solvents: Methanol ; rt; 16 h, reflux

リファレンス

- Cage-confined photocatalysis for wide-scope unusually selective [2 + 2] cycloaddition through visible-light triplet sensitization, Nature Communications, 2020, 11(1),

ごうせいかいろ 5

はんのうじょうけん

1.1 Catalysts: p-Toluenesulfonic acid , Dimethylformamide dimethyl acetal Solvents: Toluene ; 16 h, reflux

リファレンス

- Catalytic enamines from dialkylamide-dialkylacetals, Tetrahedron Letters, 2012, 53(20), 2537-2539

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Boron trifluoride etherate ; 12 h, 0 °C → rt

リファレンス

- Purification and biochemical characterization of feruloyl esterases from Aspergillus terreus MTCC 11096, Biotechnology Progress, 2013, 29(4), 924-932

ごうせいかいろ 7

はんのうじょうけん

1.1 Solvents: Dichloromethane ; 18 h, reflux

リファレンス

- Gram-Scale Enantioselective Formal Synthesis of Morphine through an ortho-para Oxidative Phenolic Coupling Strategy, Angewandte Chemie, 2014, 53(49), 13498-13501

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Iodine Solvents: Acetonitrile ; 10 min, rt

1.2 Catalysts: Zinc triflate ; 30 min, 60 °C

1.3 Solvents: Acetonitrile ; 3.5 h, 60 °C

1.2 Catalysts: Zinc triflate ; 30 min, 60 °C

1.3 Solvents: Acetonitrile ; 3.5 h, 60 °C

リファレンス

- Zn(OTf)2-Promoted Chemoselective Esterification of Hydroxyl Group Bearing Carboxylic Acids, Journal of Organic Chemistry, 2013, 78(6), 2386-2396

ごうせいかいろ 9

はんのうじょうけん

1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 12 h, reflux

リファレンス

- Synthesis and anticancer activities of glycyrrhetinic acid derivatives, Molecules, 2016, 21(2),

ごうせいかいろ 10

はんのうじょうけん

1.1 Catalysts: Sulfuric acid ; 4 h, reflux

リファレンス

- Search for novel histone deacetylase inhibitors. Part II: Design and synthesis of novel isoferulic acid derivatives, Bioorganic & Medicinal Chemistry, 2014, 22(9), 2707-2713

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Sodium acetate Catalysts: Triphenylphosphine (polymer-bounded) Solvents: Methanol ; 10 min, 150 °C

リファレンス

- Microwave and polymer assisted synthesis of a small library of α,β-unsaturated methyl esters via the Wittig reaction, Letters in Organic Chemistry, 2007, 4(6), 384-387

ごうせいかいろ 12

はんのうじょうけん

1.1 Solvents: Benzene

リファレンス

- Syntheses of Certain 3-Aryl-2-propenoates and Evaluation of their Cytotoxicity, Bioorganic & Medicinal Chemistry Letters, 2001, 11(9), 1173-1176

ごうせいかいろ 13

はんのうじょうけん

1.1 Catalysts: Triphenylphosphine Solvents: Dichloromethane ; 10 min, -10 °C; 24 h, rt

リファレンス

- Triphenylphosphine-mediated serendipitous synthesis of alkyl cinnamates through the reaction of 3-hydroxy-4-methoxybenzaldehyde with dialkyl acetylenedicarboxylates, Phosphorus, 2005, 180(9), 2149-2153

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 2 h, rt

リファレンス

- Design, synthesis and biological evaluation of cinnamic acid derivatives with synergetic neuroprotection and angiogenesis effect, European Journal of Medicinal Chemistry, 2019, 183,

ごうせいかいろ 15

はんのうじょうけん

1.1 3 min

リファレンス

- Convenient microwave assisted synthesis of naturally occurring methyl (E)-cinnamates, Organic Preparations and Procedures International, 2005, 37(3), 286-290

ごうせいかいろ 16

はんのうじょうけん

1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 12 h, 70 °C; cooled

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 7

リファレンス

- Design, synthesis and antitumor evaluation of novel celastrol derivatives, European Journal of Medicinal Chemistry, 2019, 174, 265-276

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Raw materials

- PHOSPHONIUM, (2-METHOXY-2-OXOETHYL)TRIPHENYL-

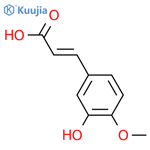

- Isoferulic acid

- 3-Hydroxy-4-methoxycinnamic Acid

- Isovanillin

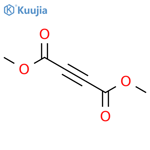

- 1,4-dimethyl but-2-ynedioate

- Dimethyl malonate

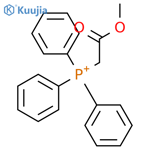

- (Carbomethoxymethylene)triphenylphosphorane

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester Preparation Products

(2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester 関連文献

-

Sanda Rončević,Ivan Nemet,Tea Zubin Ferri,Dubravka Matković-Čalogović RSC Adv., 2019,9, 31043-31051

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

97966-29-5 ((2E)-3-(3-Hydroxy-4-methoxyphenyl)-2-propenoic Acid Methyl Ester) 関連製品

- 3463-30-7(1-(4-Nitrophenyl)-1H-pyrazole)

- 19166-01-9(1-benzyl-N-methylcyclopentanamine)

- 5773-77-3(2-NAPHTHALENECARBOXYLIC ACID, 8-CHLORO-)

- 1806041-66-6(3-Chloro-2-(chloromethyl)-5-(difluoromethyl)-4-nitropyridine)

- 2034596-04-6(N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]quinoxaline-2-carboxamide)

- 2228146-79-8(2,2-difluoro-2-2-(1H-pyrazol-1-yl)phenylethan-1-ol)

- 1157389-97-3(4-[(2-methylpentan-3-yl)amino]cyclohexan-1-ol)

- 2137582-53-5(5-amino-3-bromo-4-methyl-1-(pent-4-en-1-yl)-1,2-dihydropyridin-2-one)

- 1805282-49-8(3-(Chloromethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine-6-carboxylic acid)

- 2229456-18-0(3-amino-2-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)propan-1-ol)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量